molecular formula C14H9F6NO B13428775 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline

5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline

Cat. No.: B13428775
M. Wt: 321.22 g/mol
InChI Key: RKPAISZYOVBBDV-UHFFFAOYSA-N
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Description

5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline is a fluorinated aniline derivative of significant interest in advanced chemical research and development. This compound features a complex structure characterized by a phenoxy bridge connecting two substituted benzene rings, one of which includes a trifluoromethyl group, a key motif known to profoundly influence the properties of organic molecules . The presence of multiple fluorine atoms and the electron-withdrawing trifluoromethyl group contributes to the compound's potential high lipophilicity and metabolic stability, making it a valuable scaffold for structure-activity relationship (SAR) studies . Compounds with these structural features are frequently explored in the discovery of new active substances. Research into similar aniline derivatives has shown potential applications in the development of parasiticidal agents, as indicated by patents covering related indole derivatives and aniline intermediates for controlling pests in animals . The primary amino group on the aniline ring serves as a versatile handle for further synthetic modification, allowing researchers to develop a wide array of derivatives for various investigative purposes. This product is intended for research applications and is not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C14H9F6NO

Molecular Weight

321.22 g/mol

IUPAC Name

5-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline

InChI

InChI=1S/C14H9F6NO/c1-6-2-8(15)11(21)5-12(6)22-13-9(16)3-7(4-10(13)17)14(18,19)20/h2-5H,21H2,1H3

InChI Key

RKPAISZYOVBBDV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)N)F

Origin of Product

United States

Preparation Methods

The synthesis of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline typically involves multiple steps, including halogenation and coupling reactions. One common method involves the halogenation of a precursor compound followed by a coupling reaction to introduce the trifluoromethyl group. Industrial production methods often utilize optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and controlled reaction environments .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

Scientific Research Applications

5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target molecule .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

3-Bromo-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-(trifluoromethoxy)aniline
  • Molecular Formula: C₁₄H₆BrF₈NO₂
  • Molecular Weight : 452.09 g/mol
  • Key Differences :
    • Substitution of the 5-position fluorine with a bromine atom and a trifluoromethoxy group (-OCF₃).
    • Increased molecular weight and lipophilicity due to bromine and additional CF₃ groups.
  • Implications: The bromine atom may enhance binding affinity in biological systems, while the trifluoromethoxy group could alter solubility.
Halosafen (5-(2-Chloro-6-fluoro-4-(trifluoromethyl)phenoxy)-N-(ethylsulfonyl)-2-nitrobenzamide)
  • Molecular Formula : C₁₆H₁₀ClF₆N₂O₅S
  • Key Differences :
    • Replacement of the aniline group with a nitrobenzoic acid moiety and an ethylsulfonamide group.
    • Presence of a chlorine atom at the 2-position.
  • Implications : The sulfonamide and nitro groups enhance herbicidal activity, as seen in its use as a herbicide. This contrasts with the target compound’s aniline group, which may limit similar bioactivity .

Functional Analogs

Acifluorfen (5-(2-Chloro-4-(trifluoromethyl)phenoxy)-2-nitrobenzoic acid)
  • Molecular Formula: C₁₄H₇ClF₃NO₅
  • Application: Herbicide targeting protoporphyrinogen oxidase (PPO) in plants.
  • Comparison: Shares a phenoxy backbone with CF₃ and halogen substituents. The nitro group and carboxylic acid in acifluorfen are critical for its mode of action, unlike the target compound’s aniline group. Demonstrates how electron-withdrawing groups enhance herbicidal potency .

Comparative Analysis of Key Properties

Compound Molecular Formula Substituents Application Key Properties
Target Compound C₁₄H₉F₅NO 2,6-Difluoro, 4-CF₃, 2-Fluoro, 4-Methyl Unknown Unstudied toxicology
3-Bromo-... () C₁₄H₆BrF₈NO₂ Br, 2,6-Difluoro, 4-CF₃, 5-OCF₃ Unknown Higher MW (452.09), no stability data
Acifluorfen C₁₄H₇ClF₃NO₅ Cl, 4-CF₃, 2-Nitro, benzoic acid Herbicide PPO inhibitor, agricultural use
Halosafen C₁₆H₁₀ClF₆N₂O₅S Cl, 6-Fluoro, 4-CF₃, ethylsulfonamide Herbicide Enhanced solubility via sulfonamide

Research Findings and Implications

  • Electron-Withdrawing Groups : The CF₃ and fluorine substituents in the target compound likely improve oxidative stability and resistance to metabolic degradation, a trait shared with acifluorfen and halosafen .
  • Bioactivity Gaps : Unlike acifluorfen, the absence of a nitro or sulfonamide group in the target compound may limit herbicidal activity. Its aniline group could instead favor interactions in pharmaceutical contexts (e.g., kinase inhibition).
  • Toxicological Concerns : Analogous fluorinated compounds, such as Thiophene fentanyl derivatives, highlight the risks of insufficient toxicological data . Further studies on the target compound’s acute and chronic toxicity are critical.

Biological Activity

5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline is a fluorinated organic compound with significant potential in pharmaceutical and agrochemical applications. Its unique structure, characterized by multiple fluorine substituents, enhances its biological activity, particularly in modulating receptor interactions.

Chemical Structure and Properties

The molecular formula of this compound is C₁₄H₇F₆N O, with a molecular weight of approximately 351.201 g/mol. The presence of fluorine atoms increases the stability and lipophilicity of the compound, which is crucial for its interaction with biological targets.

PropertyValue
Molecular FormulaC₁₄H₇F₆N O
Molecular Weight351.201 g/mol
Functional GroupsPhenoxy, Methylaniline
Fluorine Substituents6

Biological Activity

Research indicates that compounds with similar structures exhibit significant biological activities, particularly in modulating G-protein-coupled receptors (GPCRs). The fluorinated groups enhance receptor binding potency, leading to increased efficacy in various biological assays.

The biological activity of this compound can be attributed to its ability to interact with specific receptors:

  • G-Protein Coupled Receptors (GPCRs) : Studies show that fluorinated derivatives can enhance the binding affinity to GPCRs, which play a crucial role in signal transduction.
  • TGR5 Receptors : In vitro studies have demonstrated that this compound can effectively modulate TGR5 receptors, which are implicated in metabolic regulation and energy homeostasis.

Case Studies

Several studies have explored the biological activity of compounds structurally related to this compound:

  • In Vitro Studies : A study examining fluorinated analogs showed that modifications on the phenyl ring significantly affect the efficacy against specific biological targets. For example, compounds with increased fluorination displayed enhanced potency in receptor binding assays.
  • Receptor Binding Assays : Comparative studies indicated that the inclusion of trifluoromethyl groups at specific positions on the aromatic ring resulted in a marked increase in receptor binding affinity relative to non-fluorinated counterparts.

Comparative Analysis with Related Compounds

The following table summarizes the structural features and unique aspects of compounds similar to this compound:

Compound NameStructural FeaturesUnique Aspects
2-Fluoroaniline Contains a single fluorineSimpler structure with lower reactivity
4-Trifluoromethylphenol Contains a trifluoromethyl groupLacks nitrogen functionality
3-Fluoro-4-methylaniline Similar amine structure but fewer fluorine substituentsLess potent due to fewer electron-withdrawing groups

Q & A

Q. What are the key synthetic routes for synthesizing 5-[2,6-Difluoro-4-(trifluoromethyl)phenoxy]-2-fluoro-4-methylaniline, and how can reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves nucleophilic aromatic substitution (SNAr) reactions. For example:
  • Step 1 : Reacting 2,6-difluoro-4-(trifluoromethyl)phenol with 2-fluoro-4-methylaniline derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) to form the phenoxy linkage .
  • Step 2 : Protecting the aniline group during synthesis to avoid side reactions, followed by deprotection using acidic conditions .
  • Critical Parameters : Temperature, solvent polarity, and base strength significantly affect reaction kinetics and purity. For instance, DMF enhances solubility of fluorinated intermediates, while higher temperatures (>100°C) may lead to decomposition .

Q. How can researchers structurally characterize this compound and confirm its purity?

  • Methodological Answer :
  • Analytical Techniques :
  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and resolve isomers or byproducts .
  • Mass Spectrometry (MS) : Confirm molecular weight (C₁₄H₁₀F₆N₁O) and fragmentation patterns .
  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR is critical for resolving fluorine environments (e.g., trifluoromethyl vs. aryl-F signals) .

Q. What are the primary functional groups influencing reactivity, and how can they be modified for downstream applications?

  • Methodological Answer :
  • Aniline (-NH₂) : Susceptible to oxidation (e.g., forming nitroso or nitro derivatives under acidic conditions) and electrophilic substitution. Protect using Boc or acetyl groups during synthesis .
  • Phenoxy Ether : Stable under basic conditions but cleavable via strong acids (e.g., HBr/AcOH) .
  • Trifluoromethyl Group : Enhances lipophilicity and metabolic stability; resistant to nucleophilic attack but may participate in radical reactions .

Advanced Research Questions

Q. How can conflicting data on reaction yields or byproduct formation be resolved during synthesis?

  • Methodological Answer :
  • Root-Cause Analysis :
  • Byproduct Identification : Use LC-MS or GC-MS to detect impurities (e.g., unreacted starting materials or dimerization products) .
  • Kinetic Studies : Vary reaction time and temperature to map side reaction pathways (e.g., over-oxidation of -NH₂ in the presence of residual DMF) .
  • Case Study : In a similar compound, replacing DMF with DMAc reduced side reactions by 30% due to lower basicity .

Q. What strategies can optimize regioselectivity in electrophilic substitution reactions involving the aniline group?

  • Methodological Answer :
  • Directing Effects : The -NH₂ group is strongly ortho/para-directing. Use bulky electrophiles (e.g., tert-butyl nitrite) to favor para-substitution .
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states, improving regioselectivity by 15–20% .
  • Computational Modeling : DFT calculations predict electron density distribution to guide reagent selection .

Q. How can researchers design analogs of this compound for structure-activity relationship (SAR) studies in drug discovery?

  • Methodological Answer :
  • Key Modifications :
  • Fluorine Substitution : Replace aryl-F with Cl or Br to study halogen effects on binding affinity .
  • Methyl Group Variation : Introduce electron-withdrawing groups (e.g., -CF₃) at the 4-position to enhance metabolic stability .
  • Biological Assays : Pair synthetic analogs with in vitro enzyme inhibition assays (e.g., kinase or protease targets) to correlate substituent effects with activity .

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